molecular formula C5H8ClN3O2S B2707328 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride CAS No. 2361635-30-3

2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride

Cat. No.: B2707328
CAS No.: 2361635-30-3
M. Wt: 209.65
InChI Key: FLFBJJZXKYSXPE-UHFFFAOYSA-N
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Description

2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride is a novel heterocyclic amino acid derivative of significant interest in medicinal chemistry and biochemical research. Compounds featuring amino acids linked to thiadiazole rings are recognized as key scaffolds for investigating neurotransmitter systems . Specifically, structurally similar analogs have been characterized as agonists for ionotropic glutamate receptors, such as the AMPA subtype, which are pivotal for understanding excitatory synaptic transmission and neurological disorders . Furthermore, the 1,2,4-thiadiazole moiety is a privileged structure in drug discovery. Non-coding heterocyclic amino acids with similar structures are explored for their potential herbicidal activity, indicating the value of this chemotype in agricultural chemistry . More broadly, synthetic compounds containing the 2-amino-thiadiazole core are extensively investigated for their potential antiviral properties against a range of viral pathogens, highlighting the versatility of this structural class in developing new therapeutic agents . This compound serves as a valuable building block for researchers designing new bioactive molecules and probing structure-activity relationships in pharmacology.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c6-3(5(9)10)1-4-7-2-8-11-4;/h2-3H,1,6H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFBJJZXKYSXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with chloroacetic acid, followed by cyclization to form the thiadiazole ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid; hydrochloride serves as a precursor for synthesizing more complex molecules in organic chemistry. It can undergo various reactions including oxidation, reduction, and substitution.

Biology

  • Biological Activities : Research indicates that compounds containing thiadiazole rings exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. This compound may interact with biological targets through enzyme inhibition or receptor modulation.

Medicine

  • Therapeutic Potential : Thiadiazole derivatives are investigated for their potential in treating various diseases. Studies have shown that this compound can exhibit significant biological activity against certain pathogens and cancer cell lines .

Industry

  • Material Development : In industrial applications, this compound is used in the development of new materials and as a precursor for synthesizing other valuable compounds .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various thiadiazole derivatives including 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid; hydrochloride against common bacterial strains. The results indicated that the compound exhibited significant antibacterial properties comparable to standard antibiotics .

Case Study 2: Anticancer Properties

Another research focused on the anticancer effects of this compound on human lung cancer cell lines. The findings revealed that it effectively inhibited cell proliferation at specific concentrations while demonstrating low toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Heterocycle-Substituted Amino Acids

The compound is compared below with analogs differing in heterocyclic structure or substituents:

Compound Name Heterocycle Type Key Structural Features Molecular Formula (if available) Notable Applications/Properties
2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid HCl 1,2,4-Thiadiazole Sulfur-containing ring, hydrochloride salt Not explicitly stated Potential bioactive scaffold
L-Histidine monohydrochloride monohydrate Imidazole Nitrogen-containing aromatic ring C₆H₉N₃O₂•HCl•H₂O (MW: 209.63 g/mol) Dietary supplement, enzyme catalysis
2-Amino-3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanoic acid Isoxazole Oxygen-containing unsaturated ring C₆H₇N₃O₃S (MW: 202.03 g/mol) Synthetic intermediate in heterocyclic chemistry
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine HCl 1,2,4-Oxadiazole Oxygen-containing ring, branched alkyl chain C₆H₁₂ClN₃O (MW: 177.63 g/mol) Pharmaceutical research (e.g., CNS targets)
4-Amino-2-methyl-5-phenylthiazole HCl Thiazole Sulfur and nitrogen-containing ring C₁₀H₁₁ClN₂S (MW: 226.72 g/mol) Antimicrobial agent precursor

Key Observations:

  • Heterocycle Reactivity : Thiadiazoles (as in the target compound) exhibit greater electrophilicity compared to oxadiazoles or oxazoles due to sulfur’s polarizability, enhancing their interaction with biological targets .
  • Bioactivity : Thiadiazole derivatives are frequently explored for antimicrobial, antiviral, and kinase inhibitory activities, whereas imidazole derivatives (e.g., histidine analogs) are critical in enzyme active sites .
  • Synthetic Utility: Compounds like 5-amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one () highlight the versatility of thiadiazoles in forming fused or substituted derivatives via reactions like Dimroth rearrangements .

Hydrochloride Salts and Physicochemical Properties

The hydrochloride salt form improves solubility and stability for many amino acid derivatives. For example:

  • L-Histidine monohydrochloride monohydrate: Water-soluble (solubility ~ 500 g/L at 25°C), used in buffering systems .
  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine HCl : Likely exhibits moderate aqueous solubility due to the oxadiazole’s lower hydrophobicity compared to thiadiazoles .

The target compound’s hydrochloride salt is expected to enhance bioavailability, though experimental data are needed to confirm this hypothesis.

Biological Activity

2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid; hydrochloride (CAS Number: 2361635-30-3) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C5_5H8_8ClN3_3O2_2S
  • Molecular Weight : 209.66 g/mol
  • Structure : The compound features a thiadiazole ring which is essential for its biological activity.

Biological Activity Overview

The biological activities of 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid; hydrochloride include antimicrobial and anticancer properties. These activities are attributed to the unique structural features of the thiadiazole moiety.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole structure exhibit significant antimicrobial properties against various pathogens:

Microorganism Activity Reference
Staphylococcus aureusMIC = 62.5 μg/mL
Escherichia coliZone of inhibition: 15–19 mm
Candida albicansModerate activity
Aspergillus nigerGood antifungal activity

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid; hydrochloride can inhibit the growth of cancer cell lines:

Cell Line Viability Reduction (%) Concentration (µM) Reference
A549 (Lung adenocarcinoma)39.8% at 100 µM100
Caco-2 (Colorectal cancer)31.9% at 100 µM100

The anticancer effects appear to be selective, with Caco-2 cells showing higher susceptibility compared to A549 cells. This suggests potential for developing targeted therapies based on the compound's structure.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various derivatives of thiadiazole compounds against resistant strains of bacteria and fungi. The results indicated that modifications to the thiadiazole ring could enhance antimicrobial efficacy significantly.
  • Cytotoxicity and Mechanism of Action : Another investigation focused on the cytotoxic effects of the compound on different cancer cell lines. The study utilized MTT assays to measure cell viability and suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride, and how can reaction yields be optimized?

  • The synthesis typically involves coupling thiadiazole derivatives with amino acid precursors. For example, intermediates like 2-chloroacetic acid or bromo-diethylmalonate can be condensed with thiadiazole-containing amines under reflux conditions (e.g., acetic acid, sodium acetate, 3–5 h reflux) . Optimization may require adjusting stoichiometry, temperature, or catalysts (e.g., NaBH3CN for selective reductions) to improve yields (80–88% reported in similar systems) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Use HPLC or LC-MS to assess purity (>95% as per industry standards) . For structural confirmation, employ NMR (¹H/¹³C) to verify the thiadiazole ring protons (δ 8.5–9.5 ppm) and the α-amino acid backbone. FT-IR can confirm the presence of carboxylic acid (1700–1720 cm⁻¹) and hydrochloride salt (broad O-H/N-H stretches) .

Q. What are the critical safety considerations for handling this compound in the lab?

  • Follow protocols for amino acid hydrochlorides: use PPE (gloves, goggles), avoid inhalation, and store in干燥, cool conditions (<4°C) . Neutralize spills with sodium bicarbonate, and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking studies (e.g., using AutoDock Vina) can predict interactions between the thiadiazole moiety and target enzymes (e.g., bacterial dihydrofolate reductase). Modifications at the thiadiazole 5-position (e.g., halogenation) may improve binding affinity . QSAR models can correlate electronic properties (Hammett constants) with antimycobacterial activity .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole-amino acid hybrids?

  • Discrepancies may arise from assay conditions (e.g., pH sensitivity of the hydrochloride salt). Standardize testing protocols (e.g., fixed pH 7.4 buffer) and validate via orthogonal assays (e.g., MIC vs. time-kill curves for antimicrobial studies) . Control for batch-to-batch purity variations using COA-certified samples .

Q. How can structural modifications improve the compound’s pharmacokinetic profile?

  • Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance oral bioavailability. Alternatively, PEGylation of the amine group can increase solubility and reduce renal clearance . Monitor metabolic stability using liver microsome assays .

Q. What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?

  • For antimicrobial studies: Use Mycobacterium tuberculosis H37Rv strains in MIC assays . For neurological applications, employ neuronal cell lines (e.g., SH-SY5Y) to assess glutamate receptor modulation. In vivo, utilize rodent models of infection or neurodegeneration, with PK/PD profiling to track plasma half-life and tissue distribution .

Methodological Notes

  • Synthesis Optimization : Reflux times and catalyst selection (e.g., NaBH3CN vs. Pd/C) critically impact yield and byproduct formation .
  • Analytical Cross-Validation : Combine MALDI-TOF with NMR to confirm low-abundance impurities .
  • Data Reproducibility : Archive batch-specific COAs and raw spectral data in open-access repositories for peer validation .

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